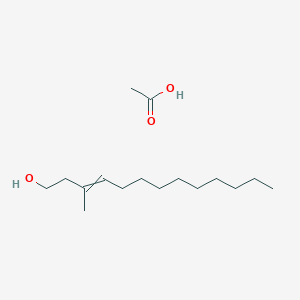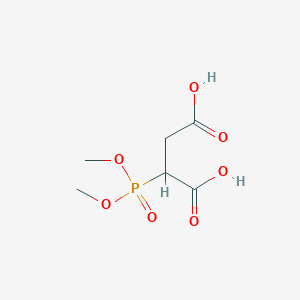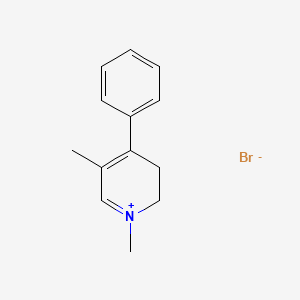![molecular formula C7H16O5 B14353116 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- CAS No. 93135-78-5](/img/structure/B14353116.png)
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]-: is an organic compound with the molecular formula C7H16O5. This compound is a derivative of 1,3-propanediol, where the hydrogen atoms are replaced by methoxyethoxy groups. It is a colorless, viscous liquid that is miscible with water and commonly used in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- can be synthesized through the reaction of 1,3-propanediol with 2-methoxyethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the compound is produced using a continuous flow reactor, where 1,3-propanediol and 2-methoxyethanol are fed into the reactor along with an acid catalyst. The reaction mixture is heated to the desired temperature, and the product is continuously removed and purified.
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The methoxyethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a strong base or acid catalyst.
Major Products Formed:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- has several scientific research applications, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the preparation of biological samples and as a cryoprotectant.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of polymers, resins, and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- involves its interaction with various molecular targets and pathways. The compound can act as a solvent, facilitating the dissolution and transport of other molecules. In biological systems, it may interact with cell membranes and proteins, affecting their structure and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3-Propanediol: A simpler diol with similar structural features but lacking the methoxyethoxy groups.
2-Methyl-1,3-propanediol: A derivative with a methyl group, used in similar industrial applications.
3-Methoxy-1,2-propanediol: Another methoxy-substituted diol with different chemical properties.
Uniqueness: 1,3-Propanediol, 2-[(2-methoxyethoxy)methoxy]- is unique due to the presence of methoxyethoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility, reactivity, and versatility in various applications, making it a valuable compound in both research and industry.
Properties
CAS No. |
93135-78-5 |
|---|---|
Molecular Formula |
C7H16O5 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(2-methoxyethoxymethoxy)propane-1,3-diol |
InChI |
InChI=1S/C7H16O5/c1-10-2-3-11-6-12-7(4-8)5-9/h7-9H,2-6H2,1H3 |
InChI Key |
KETIWGVHGWQRSK-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCOC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 4-[[methyl(nitroso)carbamoyl]amino]benzoate](/img/structure/B14353041.png)
![(6-Oxa-7-azabicyclo[3.2.2]non-8-en-7-yl)(phenyl)methanone](/img/structure/B14353050.png)
![3-{[1-(Dodecyloxy)-3-hydroxypropan-2-YL]oxy}propane-1,2-diol](/img/structure/B14353055.png)


![3-Methyl-1-(4'-pentyl[1,1'-biphenyl]-4-yl)pentan-1-one](/img/structure/B14353073.png)
![4-[3-(Acetyloxy)-4-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B14353087.png)

![9-Methoxy-8-phenyl-5,6-dihydro-7h-benzo[7]annulen-7-one](/img/structure/B14353091.png)




